(4-Bromothiophen-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone
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Description
(4-Bromothiophen-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H19BrN4OS and its molecular weight is 407.33. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as 4-arylpolyhydroquinoline derivatives, have been found to possess several types of pharmacological properties such as anticancer, anticoagulant, spasmolytic, and antibacterial activity .
Mode of Action
For instance, it may bind to specific receptors or enzymes, altering their function and leading to changes in cellular processes .
Biochemical Pathways
Given the pharmacological properties of similar compounds, it may be involved in pathways related to cell growth and division, blood clotting, muscle contraction, and bacterial growth .
Pharmacokinetics
Similar compounds have been found to be effective oral anticoagulants for patients undergoing mechanical valve replacement, suggesting good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the range of pharmacological properties exhibited by similar compounds. These effects could include inhibition of cell growth in cancer cells, prevention of blood clotting, relaxation of smooth muscle cells, and inhibition of bacterial growth .
Properties
IUPAC Name |
(4-bromothiophen-2-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4OS/c18-13-10-15(24-11-13)17(23)22-7-5-21(6-8-22)16-9-12-3-1-2-4-14(12)19-20-16/h9-11H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUJDQIMTKVYLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=CC(=CS4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.